2-(3-(Bromomethyl)phenyl)pyrimidine
Description
2-(3-(Bromomethyl)phenyl)pyrimidine is a brominated aromatic compound featuring a pyrimidine ring linked to a bromomethyl-substituted phenyl group. Pyrimidine-based bromomethyl compounds are critical intermediates in medicinal chemistry, particularly for synthesizing kinase inhibitors, antiviral agents, and boron-containing therapeutics (e.g., via Suzuki-Miyaura coupling) . The bromomethyl group (-CH2Br) enhances reactivity for nucleophilic substitution, enabling functionalization at the benzylic position .
Properties
Molecular Formula |
C11H9BrN2 |
|---|---|
Molecular Weight |
249.11 g/mol |
IUPAC Name |
2-[3-(bromomethyl)phenyl]pyrimidine |
InChI |
InChI=1S/C11H9BrN2/c12-8-9-3-1-4-10(7-9)11-13-5-2-6-14-11/h1-7H,8H2 |
InChI Key |
OSWJKSIFLXCVRE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC=CC=N2)CBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical properties of 2-(3-(Bromomethyl)phenyl)pyrimidine and its analogs:
Key Observations:
Core Heterocycle Differences :
- Pyrimidine derivatives (e.g., This compound ) exhibit higher polarity and hydrogen-bonding capacity compared to thiophene or isoxazole analogs due to nitrogen atoms in the ring .
- Triazole derivatives (e.g., 1-[4-(Bromomethyl)phenyl]-1H-1,2,4-triazole) display enhanced thermal stability (dec. >280°C), likely due to strong intermolecular hydrogen bonding from the hydrobromide hydrate .
Substituent Position Effects :
- Bromomethyl at the meta position (as in the target compound) may reduce steric hindrance during coupling reactions compared to para -substituted analogs (e.g., 4-(3-Bromophenyl)pyrimidin-2-amine, similarity score 0.94 ).
Reactivity and Applications :
- Pyrimidine bromomethyl compounds are preferred in drug discovery for their ability to undergo cross-coupling (e.g., with boronic acids) to generate biaryl structures .
- In contrast, bromomethylpyrazolones (e.g., Example 5.23 ) are optimized for agrochemical applications, leveraging dual bromine substitution for enhanced electrophilicity.
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